N-(phenylcarbamothioyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide
Description
N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PHENYLTHIOUREA is a complex organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of an isoquinoline moiety linked to a phenylthiourea group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C17H18N4S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(1E)-1-[amino(3,4-dihydro-1H-isoquinolin-2-yl)methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C17H18N4S/c18-16(20-17(22)19-15-8-2-1-3-9-15)21-11-10-13-6-4-5-7-14(13)12-21/h1-9H,10-12H2,(H3,18,19,20,22) |
InChI Key |
JJPVBELWNSZEAV-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)/C(=N/C(=S)NC3=CC=CC=C3)/N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=NC(=S)NC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PHENYLTHIOUREA typically involves the reaction of 3,4-dihydroisoquinoline with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate iminium salt, which then reacts with the isothiocyanate to form the desired thiourea derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PHENYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isoquinoline derivatives.
Scientific Research Applications
N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PHENYLTHIOUREA has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PHENYLTHIOUREA involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: A simpler thiourea derivative with similar chemical properties.
3,4-Dihydroisoquinoline: The parent compound of the isoquinoline moiety.
Phenyl isothiocyanate: A precursor used in the synthesis of the compound.
Uniqueness
N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PHENYLTHIOUREA is unique due to its combined isoquinoline and thiourea functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
